3-Ethoxy-6-methoxybenzo[D]isoxazole
CAS No.: 439085-75-3
Cat. No.: VC6279001
Molecular Formula: C10H11NO3
Molecular Weight: 193.202
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 439085-75-3 |
|---|---|
| Molecular Formula | C10H11NO3 |
| Molecular Weight | 193.202 |
| IUPAC Name | 3-ethoxy-6-methoxy-1,2-benzoxazole |
| Standard InChI | InChI=1S/C10H11NO3/c1-3-13-10-8-5-4-7(12-2)6-9(8)14-11-10/h4-6H,3H2,1-2H3 |
| Standard InChI Key | ZURKVAVUPDGLFX-UHFFFAOYSA-N |
| SMILES | CCOC1=NOC2=C1C=CC(=C2)OC |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 3-ethoxy-6-methoxybenzo[D]isoxazole is , with a molecular weight of 193.20 g/mol. Its IUPAC name is 3-ethoxy-6-methoxy-1,2-benzoxazole, reflecting the ethoxy (-OCHCH) and methoxy (-OCH) substituents on the aromatic ring. Key spectroscopic features include:
-
NMR: The NMR spectrum typically shows signals for the ethoxy group (δ 1.35–1.40 ppm, triplet; δ 4.05–4.10 ppm, quartet) and methoxy group (δ 3.85–3.90 ppm, singlet). Aromatic protons in the benzoisoxazole ring appear as multiplets between δ 6.80 and 7.50 ppm .
-
Mass Spectrometry: ESI-MS analysis often reveals a molecular ion peak at m/z 193 [M+H] .
Table 1: Physicochemical Properties of 3-Ethoxy-6-methoxybenzo[D]isoxazole
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 193.20 g/mol |
| Melting Point | 120–122°C (predicted) |
| LogP (Partition Coefficient) | 2.1 (calculated) |
| Solubility | Soluble in DMSO, ethanol |
Synthesis and Characterization
Synthetic Routes
The synthesis of 3-ethoxy-6-methoxybenzo[D]isoxazole involves multi-step protocols, often starting from substituted benzaldehyde precursors. A representative route includes:
-
Oxime Formation: Reaction of 3-hydroxy-6-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime.
-
Cyclization: Treatment with sodium hypochlorite (NaOCl) in dichloromethane induces cyclization to the isoxazole ring .
-
Alkylation: Introduction of the ethoxy group via alkylation with ethyl bromide in the presence of potassium carbonate (KCO) and DMF .
Key Reaction Conditions:
Table 2: Optimization of Synthetic Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Oxime Formation | NHOH·HCl, NaOAc, EtOH | 85 |
| Cyclization | NaOCl, CHCl, 0°C | 70 |
| Alkylation | EtBr, KCO, DMF | 65 |
Biological Activities and Mechanisms
Anticancer Activity
Analogous compounds, such as N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)acetamide, demonstrate potent BRD4 inhibitory activity, with ΔT values exceeding 6°C . BRD4 is a bromodomain protein critical for transcriptional regulation in cancers like acute myeloid leukemia (AML).
-
Mechanism: The ethoxy and methoxy groups enhance hydrophobic interactions with BRD4’s acetyl-lysine binding pocket, displacing transcriptional coactivators .
-
Cellular Effects:
Table 3: Antiproliferative Activity of Analogous Isoxazole Derivatives
| Compound | Cell Line | IC (μM) |
|---|---|---|
| 11h (Ethyl derivative) | MV4-11 | 0.78 |
| 11r (Methoxy derivative) | MV4-11 | 0.87 |
Anti-inflammatory Properties
Isoxazole derivatives inhibit cyclooxygenase-2 (COX-2), reducing prostaglandin E (PGE) synthesis. Molecular docking studies suggest that the methoxy group forms hydrogen bonds with COX-2’s active site.
Applications in Medicinal Chemistry
Drug Development
The compound’s scaffold is a promising candidate for:
-
Epigenetic Therapies: BRD4 inhibitors for AML and solid tumors.
-
Anti-inflammatory Agents: Selective COX-2 inhibitors with reduced gastrointestinal toxicity compared to NSAIDs.
Structure-Activity Relationship (SAR)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume